molecular formula C11H13FN2O5S B1517969 2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid CAS No. 1153243-59-4

2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid

Cat. No. B1517969
M. Wt: 304.3 g/mol
InChI Key: WMMANGVSAFVUDN-UHFFFAOYSA-N
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Description

“2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid” is a chemical compound with the CAS Number: 1153243-59-4 . It has a molecular weight of 304.3 . The IUPAC name for this compound is [({[(4-fluorobenzyl)sulfonyl]amino}acetyl)amino]acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13FN2O5S/c12-9-3-1-8(2-4-9)7-20(18,19)14-5-10(15)13-6-11(16)17/h1-4,14H,5-7H2,(H,13,15)(H,16,17) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Catalytic Applications

One area of research focuses on the catalytic properties of palladium in the presence of acetic acid for the oxidative condensation of methane to acetic acid. Studies have demonstrated that palladium, in combination with acetic acid, can facilitate the direct, selective conversion of methane into acetic acid under specific conditions, offering a more efficient route for acetic acid production from methane (Periana et al., 2003; Zerella et al., 2006).

Organic Synthesis

In organic synthesis, methanesulfonic acid and its derivatives play a crucial role as intermediates and catalysts. For instance, methanesulfonic acid has been used as an efficient catalyst for the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids, showcasing its versatility in facilitating bond formation (Kumar et al., 2008). Additionally, the palladium/acetic acid-catalyzed fluoroalkylation of alkynes with monofluorinated sulfones as pronucleophiles highlights the use of similar chemical frameworks in regio- and stereoselective fluoroalkylation reactions (Ni & Hu, 2009).

Analytical Chemistry

In the domain of analytical chemistry, methodologies for determining potentially genotoxic impurities such as methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid have been developed. These methods involve derivatization followed by high-performance liquid chromatography with ultraviolet detection, which is essential for ensuring the safety and purity of pharmaceutical compounds (Zhou et al., 2017).

Chemical Modification and Reactivity

Research on the chemical modification and reactivity of sulfonamides and related compounds includes studies on the effects of sulfhydryl and amino reactive reagents on membrane permeability, illustrating the intricate balance between chemical structure and biological function (Knauf & Rothstein, 1971). Moreover, the study of methanesulfonic acid in reductive ring-opening reactions highlights its utility in synthetic organic chemistry (Zinin et al., 2007).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for this compound . Unfortunately, the MSDS for this specific compound was not available in the sources I found.

properties

IUPAC Name

2-[[2-[(4-fluorophenyl)methylsulfonylamino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O5S/c12-9-3-1-8(2-4-9)7-20(18,19)14-5-10(15)13-6-11(16)17/h1-4,14H,5-7H2,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMANGVSAFVUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)NCC(=O)NCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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